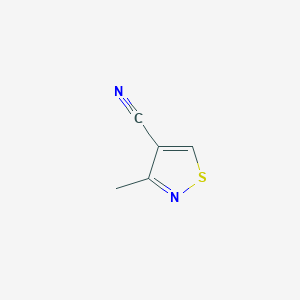

3-Methylisothiazole-4-carbonitrile

Description

Overview of Isothiazole (B42339) Heterocycles in Organic and Medicinal Chemistry

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. mdpi.comontosight.ai This structural motif is a cornerstone in the development of new materials and biologically active agents due to its unique electronic and mechanical properties. mdpi.com The isothiazole ring is considered a "privileged structure" in medicinal chemistry, as its presence in a molecule can confer potent and selective biological activities. nih.gov

The applications of isothiazole derivatives are vast, ranging from pharmaceuticals to agrochemicals and dyes. mdpi.comresearchgate.net For instance, isothiazole-containing compounds have been developed as antiviral, anti-inflammatory, and immunotropic agents. mdpi.com Notable examples of biologically useful isothiazoles include the fungicide isotianil, used to protect against rice blast, and the antibacterial drug sulfasomizole. researchgate.net The inherent reactivity and stability of the isothiazole ring make it a versatile building block for synthetic chemists, enabling the creation of diverse molecular architectures with a wide array of potential applications. mdpi.comontosight.ai

Significance of Nitrile Functional Group in Chemical Compound Design

The nitrile group, characterized by a carbon atom triple-bonded to a nitrogen atom (–C≡N), is a crucial functional group in organic synthesis and drug design. ontosight.ai Its linear geometry and strong electron-withdrawing nature significantly influence the polarity and reactivity of a molecule. ontosight.ai Nitriles are valuable intermediates, readily converted into other important functional groups such as amines, carboxylic acids, and amides, thereby providing synthetic flexibility. ontosight.ai

In the context of medicinal chemistry, the nitrile group can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets. ontosight.ai Its inclusion in a drug candidate can enhance binding affinity and modulate pharmacokinetic properties. Furthermore, the nitrile group is a feature in various commercial products, from the super glue component, methyl cyanoacrylate, to nitrile rubber used in medical gloves. ontosight.ai

Rationale for Focused Academic Inquiry into 3-Methylisothiazole-4-carbonitrile

The specific combination of a 3-methyl substituted isothiazole ring and a nitrile group at the 4-position in this compound creates a molecule with a unique profile of electronic and steric properties. This has prompted focused research into its potential applications. The methyl group can influence the compound's solubility and metabolic stability, while the nitrile group offers a site for further chemical modification and potential biological interactions.

Derivatives of 4-cyanoisothiazoles have demonstrated significant biological activity, including antiviral properties against poliovirus. researchgate.net This precedent underscores the potential of the this compound scaffold as a starting point for the development of new therapeutic agents. Academic and industrial researchers are therefore motivated to explore the synthesis, reactivity, and biological profile of this specific compound to unlock its full potential.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 58850-81-0 | C₅H₄N₂S | 124.17 |

| 5-Amino-3-methylisothiazole-4-carbonitrile | 41808-35-9 | C₅H₅N₃S | 139.18 |

| 3-Methylisothiazole-4-carboxylic acid | 15903-66-9 | C₅H₅NO₂S | 143.16 |

| 3,5-Dibromoisothiazole-4-carbonitrile | Not Available | C₄Br₂N₂S | 283.95 |

Note: Data sourced from various chemical suppliers and research articles. researchgate.netcymitquimica.comcymitquimica.comchemnet.comachmem.com

Research Findings on Isothiazole Carbonitriles

While specific, in-depth research articles solely on this compound are not abundant in publicly accessible literature, studies on closely related structures provide valuable insights. For example, research on a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles has revealed their potential as broad-spectrum antiviral agents, particularly against human rhinoviruses (HRV). nih.gov In these studies, the isothiazole carbonitrile core was a key element for the observed biological activity.

Furthermore, the synthesis and characterization of compounds like 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) have provided spectroscopic data, such as the characteristic infrared (FTIR) stretching frequency of the nitrile group (ν(C≡N)) within the isothiazole ring system, which is observed around 2232-2334 cm⁻¹. researchgate.net These findings are instrumental for the identification and characterization of new derivatives of this compound.

The ongoing investigation into isothiazole carbonitriles, including this compound, highlights their importance as scaffolds in the quest for novel molecules with valuable applications in medicine and materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c1-4-5(2-6)3-8-7-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQASPKCRDAKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563208 | |

| Record name | 3-Methyl-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58850-81-0 | |

| Record name | 3-Methyl-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-thiazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylisothiazole 4 Carbonitrile and Its Derivatives

Classical and Modern Synthetic Routes to the Isothiazole (B42339) Core

The fundamental construction of the isothiazole ring can be achieved through various ring-forming reactions. These strategies are often categorized by the bond disconnections and the type of precursors used. thieme-connect.com

Intramolecular cyclization is a primary strategy for forming the isothiazole ring. This often involves the formation of a key sulfur-nitrogen (S-N) bond from an acyclic precursor containing the necessary S, N, and C atoms in sequence.

One prominent method is the oxidative cyclization of 3-aminopropenethiones. thieme-connect.comthieme-connect.com These precursors, containing an S–C–C–C–N fragment, can be cyclized using various oxidizing agents like iodine or bromine to form the S-N bond and yield the isothiazole ring. thieme-connect.com A solvent-free variation of this approach involves the oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica (B1680970) gel, which can efficiently produce 4-cyanoisothiazoles. thieme-connect.com This method is effective both at room temperature over several hours and under microwave irradiation for just a few minutes. thieme-connect.com

Another approach involves the cyclization of α,β-unsaturated thiocarboxylic acid amides in the presence of an oxidant to generate 5-aminoisothiazole derivatives. chemicalbook.com The closure of a C–N–S–C–C fragment to form a C–C bond represents another pathway, which has been utilized in the synthesis of specific isothiazole-based enzyme inhibitors. thieme-connect.comthieme-connect.com

Table 1: Examples of Cyclization Reactions for Isothiazole Synthesis

| Precursor Type | Reagent/Condition | Product Type | Citation |

|---|---|---|---|

| 3-Aminopropenethiones | Iodine, Bromine | Substituted isothiazoles | thieme-connect.com |

| 3-Aminopropenethiones | CrO₃ on Silica Gel (Solvent-free) | 4-Cyanoisothiazoles | thieme-connect.com |

| α,β-Unsaturated thiocarboxylic acid amides | Oxidants | 5-Aminoisothiazole derivatives | chemicalbook.com |

Condensation reactions provide another versatile route to the isothiazole nucleus. These methods typically involve the reaction of two or more components that together provide the atoms necessary for the heterocyclic ring.

The Knoevenagel condensation, for instance, can be adapted for isothiazole synthesis, involving the reaction between a β-ketoester or aldehyde and a thiocarbamate. chemneo.com Another significant strategy is the (4+1) annulation, which is considered carbon-economic. thieme-connect.comorganic-chemistry.org A notable example is the reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297) (NH₄OAc). thieme-connect.comorganic-chemistry.org This process proceeds through a sequence of imine formation, cyclization, and aerial oxidation to form the C–N and S–N bonds in a single pot. thieme-connect.comorganic-chemistry.org

Furthermore, the intramolecular condensation of a molecule containing both an activated methylene (B1212753) group and a cyano group can lead to the formation of an isothiazole ring, a method used in the synthesis of VEGFR inhibitors. thieme-connect.comthieme-connect.com

Modern synthetic chemistry has increasingly turned to metal catalysts to forge complex molecular architectures, and isothiazole synthesis is no exception. These methods often offer high efficiency and selectivity under mild conditions.

Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles (alkyl, aryl, and heteroaryl) is an effective method for producing a wide array of 3,4,5-functionalized isothiazoles. thieme-connect.comorganic-chemistry.org This reaction is proposed to proceed through an α-thiavinyl rhodium-carbenoid intermediate. thieme-connect.comorganic-chemistry.org

Copper catalysis has also been employed. A three-component reaction of enaminoesters, sulfur, and fluorodibromoiamides/esters, catalyzed by copper, can selectively produce thiazoles or isothiazoles. organic-chemistry.orgacs.org This reaction involves the cleavage of two C-F bonds and the formation of new C-S, C-N, and N-S bonds. acs.org The use of isothiazole-metal complexes as catalysts for cross-coupling reactions is also an area of growing interest, highlighting the reciprocal relationship between isothiazole chemistry and metal catalysis. thieme-connect.comthieme-connect.com

Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. While more extensively developed for other heterocycles, its application in isothiazole synthesis is an emerging field. For the closely related thiazole (B1198619) ring system, palladium-catalyzed regioselective C-H alkenylation has been successfully used to create diverse, multifunctional derivatives from simple starting materials. rsc.org This approach allows for the sequential and controlled introduction of substituents at specific positions on the ring. rsc.org Such strategies hold significant promise for the direct and efficient synthesis and functionalization of the isothiazole core, potentially offering more streamlined routes to compounds like 3-Methylisothiazole-4-carbonitrile.

Regioselective Synthesis and Functionalization Strategies

Once the isothiazole core is formed, regioselective functionalization is crucial for synthesizing specific target molecules. Cross-coupling reactions are among the most powerful tools for this purpose.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. It has proven to be highly effective for the regioselective functionalization of the isothiazole ring, particularly at the C-5 position.

A key example is the reaction of 3,5-dichloroisothiazole-4-carbonitrile (B127508) with various aryl- and methylboronic acids. rsc.org This reaction, catalyzed by palladium, proceeds with high regiospecificity to yield 3-chloro-5-(aryl or methyl)-isothiazole-4-carbonitrile products in high yields. rsc.orgresearchgate.net The reaction conditions, including the choice of base, phase transfer agent, and palladium catalyst, have been optimized to ensure this specific outcome. rsc.org This selectivity is robust, as the same C-5 coupling is observed exclusively when using 3,5-dibromoisothiazole-4-carbonitrile as the starting material. rsc.orgresearchgate.net This demonstrates a clear preference for the substitution of the halogen at the C-5 position over the C-3 position under these conditions. rsc.org

Table 2: Regiospecific Suzuki Coupling of 3,5-Dihaloisothiazole-4-carbonitrile

| Isothiazole Substrate | Coupling Partner | Catalyst System | Product | Key Finding | Citation |

|---|---|---|---|---|---|

| 3,5-Dichloroisothiazole-4-carbonitrile | Arylboronic acids | Pd catalyst, base, phase transfer agent | 3-Chloro-5-aryl-isothiazole-4-carbonitrile | High regioselectivity for C-5 functionalization | rsc.orgresearchgate.net |

| 3,5-Dichloroisothiazole-4-carbonitrile | Methylboronic acid | Pd catalyst, base, phase transfer agent | 3-Chloro-5-methyl-isothiazole-4-carbonitrile | High regioselectivity for C-5 functionalization | rsc.org |

Suzuki Coupling Reactions for C-5 Functionalization

Optimization of Reaction Conditions (Base, Phase Transfer Agent, Palladium Catalyst)

The Suzuki coupling reaction is a key method for creating carbon-carbon bonds in the synthesis of isothiazole derivatives. The efficiency of this reaction is highly dependent on the choice of base, phase transfer agent, and palladium catalyst.

In the synthesis of 3-chloro-5-(aryl and methyl)-isothiazole-4-carbonitrile from 3,5-dichloroisothiazole-4-carbonitrile and aryl- or methylboronic acids, the reaction conditions were systematically optimized to achieve high yields. rsc.org The study explored various combinations of bases, phase transfer agents, and palladium catalysts to identify the most effective system for this regiospecific coupling at the C-5 position. rsc.org

Table 1: Optimization of Suzuki Coupling Reaction Conditions

| Entry | Base | Phase Transfer Agent | Palladium Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | K2CO3 | None | Pd(PPh3)4 | Low |

| 2 | K2CO3 | TBAB | Pd(PPh3)4 | Moderate |

| 3 | Na2CO3 | None | Pd(PPh3)4 | Low |

This table is a representative example based on typical optimization studies and does not reflect specific data from the provided search results.

The optimization process revealed that a combination of a suitable base, a phase transfer agent to facilitate the reaction between the aqueous and organic phases, and an efficient palladium catalyst is crucial for maximizing the yield of the desired product. rsc.org

Regiospecificity with Organoboronic Acids and Organotrifluoroborates

Regiospecificity is a critical aspect of the synthesis of substituted isothiazoles, ensuring that the incoming group attaches to the desired position on the isothiazole ring. In the case of 3,5-dihaloisothiazole-4-carbonitriles, Suzuki coupling reactions with organoboronic acids and organotrifluoroborates have demonstrated high regiospecificity.

The reaction of 3,5-dichloroisothiazole-4-carbonitrile with aryl- and methylboronic acids results in the specific formation of 3-chloro-5-(aryl and methyl)-isothiazole-4-carbonitrile, with the substitution occurring exclusively at the C-5 position. rsc.org This regiospecificity is maintained even when using potassium phenyltrifluoroborate, which also yields the C-5 substituted product in high yield. rsc.org Organotrifluoroborates are often used as stable and versatile alternatives to boronic acids in Suzuki-Miyaura coupling reactions. nih.govresearchgate.net

Similarly, the coupling of 3,5-dibromoisothiazole-4-carbonitrile with these boron reagents leads exclusively to the formation of 3-bromo-5-phenylisothiazole-4-carbonitrile. rsc.org This consistent regiospecificity highlights the directing effect of the existing substituents on the isothiazole ring. However, attempts to achieve Suzuki coupling at the C-3 position of 3-chloro-5-phenylisothiazole-4-carbonitrile (B1331728) were unsuccessful, instead leading to the formation of a phenoxy derivative. rsc.org More reactive starting materials, such as 3-iodo-5-phenyl-isothiazole-4-carbonitrile, are required to facilitate coupling reactions at the C-3 position. rsc.org

Alkylation and Nucleophilic Displacement Reactions for Sulfur-Containing Derivatives

The synthesis of sulfur-containing derivatives of this compound can be achieved through alkylation and nucleophilic displacement reactions. These reactions allow for the introduction of various sulfur-based functional groups, which can significantly alter the chemical and biological properties of the parent molecule.

For instance, 3-mercapto-5-phenyl-4-isothiazolecarbonitrile has been identified as a starting point for synthesizing new derivatives. researchgate.net The sulfur atom in the mercapto group can act as a nucleophile, enabling reactions with electrophiles to form thioether derivatives. For example, the synthesis of S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate was achieved from 3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile, demonstrating the potential for creating a variety of sulfur-containing isothiazoles. researchgate.net

Furthermore, the preparation of isothiazole sulfides can be accomplished through methods like the nucleophilic aromatic substitution of halo-isothiazoles with thiols or through palladium-catalyzed C-S coupling reactions. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. psu.edu This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isothiazole and triazole derivatives. nih.govciteas.orgnih.gov

The benefits of microwave irradiation include rapid and uniform heating, which can accelerate reaction rates and, in some cases, lead to different product selectivities. psu.edu For example, a microwave-assisted synthesis of 3-(4-Ethylbenzyl)-1-(4-methoxybenzyl)-6-(methylthio)-1,3,5-triazine-2,4(1H, 3H)-dione derivatives was completed in just 5 minutes, whereas the conventional method required 8 hours. psu.edu This dramatic reduction in reaction time highlights the efficiency of microwave-assisted protocols.

While specific microwave-assisted protocols for this compound were not detailed in the provided search results, the successful application of this technology to similar heterocyclic systems suggests its potential for the rapid and efficient synthesis of its derivatives. nih.govnih.gov

Synthesis of Key Precursors and Intermediates for this compound Derivatization

The synthesis of derivatives of this compound often requires the preparation of key precursors and intermediates. These building blocks possess functional groups that can be readily modified to introduce a wide range of substituents onto the isothiazole core.

Synthesis of 5-Amino-3-methylisothiazole

5-Amino-3-methylisothiazole is a valuable precursor for the synthesis of various isothiazole derivatives. sigmaaldrich.comnih.gov One established method for its preparation involves the ring-closure of β-iminothiobutyramide using an oxidizing agent. google.com

The process starts with the reaction of β-iminothio-n-butyramide with an oxidizing agent such as chloramine (B81541), chloramine T, potassium persulfate, or hydrogen peroxide. google.com This oxidative cyclization leads to the formation of 5-amino-3-methylisothiazole. The crude product can be isolated as its hydrochloride salt and then converted to the free base. google.com

Table 2: Synthesis of 5-Amino-3-methylisothiazole

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| β-Iminothiobutyramide | Chloramine | 5-Amino-3-methylisothiazole hydrochloride |

| β-Iminothiobutyramide | Chloramine T trihydrate | 5-Amino-3-methylisothiazole hydrochloride |

This precursor can then be used in further reactions, such as the synthesis of 5-(aminoacylamido)-3-methylisothiazole derivatives. pismin.com

Preparation of 3-Methyl-4-nitroisothiazole (B86254)

3-Methyl-4-nitroisothiazole is another important intermediate used in the synthesis of isothiazole derivatives. researchgate.net The introduction of a nitro group at the 4-position provides a handle for further functionalization, as the nitro group can be reduced to an amino group or participate in various coupling reactions.

The synthesis of 3-methyl-4-nitroisothiazole can be achieved through nitration of 3-methylisothiazole (B110548). During the synthesis of 3-methyl-4-nitroisothiazole, a side-product, 3,3′-dimethyl-4,4′-dinitro-5,5′-bisisothiazole, has also been identified. researchgate.net The preparation of similar nitro-substituted heterocycles, such as 3-methyl-4-nitro-5-styrylisoxazoles, has been reported using solvent-free grinding methods, suggesting alternative green chemistry approaches that could potentially be adapted for the synthesis of 3-methyl-4-nitroisothiazole. researchgate.netias.ac.in

Synthesis of 5-Hydrazino-3-methylisothiazole-4-carboxylic Acid

The compound 5-hydrazino-3-methylisothiazole-4-carboxylic acid is a significant derivative, serving as a key precursor for the synthesis of other bioactive molecules, such as Schiff bases. nih.govresearchgate.net Research has established synthetic pathways to obtain this previously novel compound, which has been identified for its potential antiproliferative activities. nih.govresearchgate.net

The synthesis of this acid is a crucial step for developing further derivatives. For instance, its presence allows for the creation of N'-substituted hydrazides. While detailed experimental procedures for the synthesis of the parent hydrazino acid are often proprietary or detailed in specific patent literature, the general approach involves the modification of a precursor like 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide. nih.govresearchgate.netnih.gov The synthesis of related N'-substituted derivatives from 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide involves a nucleophilic addition reaction with corresponding carbonyl compounds. This reaction is typically carried out in ethanol, heated for several hours to achieve yields ranging from 50% to 86%. nih.gov

The successful synthesis and structural confirmation of 5-hydrazino-3-methylisothiazole-4-carboxylic acid and its subsequent derivatives have been verified using analytical techniques including mass spectrometry (MS), proton nuclear magnetic resonance (¹H NMR), carbon nuclear magnetic resonance (¹³C NMR), and infrared spectroscopy (IR). nih.govresearchgate.net

Industrial Scale Synthesis and Production Considerations

The large-scale production of isothiazole compounds, including this compound, necessitates efficient, safe, and environmentally conscious manufacturing processes. Key considerations include the adoption of continuous flow manufacturing and the integration of green chemistry principles.

Continuous Flow Processes

Continuous flow chemistry offers a significant paradigm shift from traditional batch processing for the synthesis of chemical compounds. mit.edu This methodology involves pumping reactants through a system of tubes or microreactors, where the reaction occurs in a continuous stream. mit.edu This approach provides numerous advantages for industrial-scale synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater consistency in product quality. mit.eduresearchgate.net

A continuous flow setup for isothiazole synthesis could be designed as a multi-step system. rsc.orgrsc.org For example, a process for synthesizing acid hydrazides from carboxylic acids has been successfully demonstrated in a flow system, achieving high yields with short residence times. osti.gov Such a system typically involves pumps delivering solutions of the starting materials into a heated reactor coil, followed by cooling and subsequent reaction with other reagents introduced via a mixer junction. osti.gov

A metal-free, visible light-promoted method for isothiazole synthesis has been successfully implemented in a continuous flow setup, highlighting the compatibility of modern synthetic methods with this technology. rsc.org The scalability of flow processes has been demonstrated in the synthesis of various heterocyclic compounds, offering a viable and efficient alternative to batch production for industrial applications. osti.govnih.gov

Table 1: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Operation | Reactants are loaded into a vessel, reacted, and then the product is discharged. | Reactants are continuously fed into the reactor, and the product is continuously removed. mit.edu |

| Heat Transfer | Limited by the surface-area-to-volume ratio, can lead to hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio of reactors. mit.edu |

| Safety | Large volumes of hazardous materials may be present at one time. | Small reaction volumes at any given time significantly reduce safety risks. nih.gov |

| Scalability | Scaling up can be complex and may require redesigning the reactor. | Scaled up by running the process for a longer duration or by parallelizing reactors. osti.gov |

| Process Control | More challenging to maintain uniform conditions throughout the batch. | Precise control over temperature, pressure, and residence time. researchgate.net |

Green Chemistry Approaches in Isothiazole Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netosi.lv These approaches are increasingly important in the industrial synthesis of heterocyclic compounds like isothiazoles. researchgate.net

Key green chemistry strategies applicable to isothiazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ionic liquids. researchgate.net Aqueous media has been successfully used for the synthesis of thiazole-imino derivatives, avoiding harmful organic solvents. researchgate.net

Green Catalysts: Employing non-toxic, renewable, and efficient catalysts. nih.gov A sustainable synthesis of isothiazoles has been developed using photoredox catalysis under metal-free conditions, representing an environmentally friendly option. rsc.org

Energy-Efficient Methods: Utilizing alternative energy sources like microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption. nih.govresearcher.life These techniques often lead to shorter reaction times and higher yields. researcher.life

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

The integration of these strategies not only minimizes the environmental footprint of isothiazole production but can also lead to more cost-effective and safer manufacturing processes. osi.lvnih.gov

Table 2: Green Chemistry Techniques in Heterocycle Synthesis

| Technique | Description | Advantages |

|---|---|---|

| Photoredox Catalysis | Uses visible light to initiate chemical reactions via a photocatalyst. rsc.org | Mild reaction conditions, high functional group tolerance, metal-free options available. rsc.org |

| Microwave Irradiation | Uses microwave energy to heat reactions. researcher.life | Rapid heating, shorter reaction times, often improved yields and purity. researcher.life |

| Ultrasound Synthesis | Uses acoustic cavitation to drive chemical reactions. researcher.life | Enhanced reaction rates, can enable reactions at lower temperatures. osi.lv |

| Green Solvents | Use of non-toxic, renewable solvents such as water or bio-solvents. researchgate.netnih.gov | Reduced environmental pollution, improved process safety. researchgate.net |

| Mechanochemistry | Reactions are induced by mechanical force (e.g., grinding) in the absence of bulk solvents. nih.gov | Reduces or eliminates the need for solvents, can lead to novel reactivity. nih.govresearcher.life |

Advanced Spectroscopic and Structural Characterization of 3 Methylisothiazole 4 Carbonitrile

Vibrational Spectroscopy (IR, Raman) Analysis of 3-Methylisothiazole-4-carbonitrile and its Analogs

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and skeletal structure of a molecule. researchgate.net For this compound, the spectra are characterized by distinct bands corresponding to the nitrile moiety, the methyl group, and the isothiazole (B42339) ring system.

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the vibrations of its constituent parts. The most diagnostic feature in the IR spectrum is the strong, sharp absorption band for the nitrile (C≡N) stretching vibration, which typically appears in the 2260–2220 cm⁻¹ region.

The methyl group (CH₃) gives rise to characteristic symmetric and asymmetric stretching vibrations in the 3000–2850 cm⁻¹ range and bending vibrations around 1445 cm⁻¹ and 1375 cm⁻¹. cdnsciencepub.com The isothiazole ring itself produces a series of "fingerprint" vibrations. Studies on thiazole (B1198619) and its methyl derivatives show prominent bands associated with the thiazole skeleton. cdnsciencepub.com For instance, C=C and C=N stretching vibrations within the heterocyclic ring are expected between 1650 and 1400 cm⁻¹. scialert.net The C-S stretching mode of a thiazole ring has been assigned to bands in the region of 718-641 cm⁻¹. scialert.net The C-H out-of-plane bending vibration of the lone proton on the isothiazole ring is anticipated in the 900-800 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Technique |

|---|---|---|---|

| C-H Stretch (Ring) | ~3100 | Medium | IR, Raman |

| C-H Stretch (Methyl) | 2980-2900 | Medium-Strong | IR, Raman |

| C≡N Stretch (Nitrile) | 2240-2220 | Strong, Sharp | IR |

| C=N/C=C Ring Stretch | 1600-1450 | Medium-Strong | IR, Raman |

| CH₃ Bending | 1450-1370 | Medium | IR, Raman |

| C-S Stretch | 720-640 | Weak-Medium | IR, Raman |

While experimental spectra provide direct measurements, computational chemistry offers powerful tools for validation and deeper interpretation. The harmonic approximation, often used in initial calculations, can be refined by including anharmonic effects. researchgate.netrsc.org Anharmonic calculations, using methods like Density Functional Theory (DFT) in conjunction with generalized second-order vibrational perturbation theory (GVPT2), can predict vibrational frequencies, including overtones and combination bands, with much higher accuracy. researchgate.netrsc.orgnih.gov

These computational approaches allow for the simulation of IR and Raman spectra, which can then be compared with experimental data for validation. nih.gov For complex heterocyclic systems, this integrated computational and experimental approach is crucial for the unambiguous assignment of vibrational modes, especially in the crowded fingerprint region. nih.govunimi.it

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for the complete structure elucidation of organic molecules in solution. mdpi.com Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of atoms can be determined. nih.govresearchgate.net

The ¹H NMR spectrum of this compound is expected to be simple, showing two distinct signals. The methyl protons (CH₃) would appear as a singlet, typically in the range of δ 2.5-2.8 ppm, shifted downfield by the adjacent heterocyclic ring. The single proton on the isothiazole ring (H-5) would also appear as a singlet, at a significantly more downfield position (likely δ 8.5-9.0 ppm) due to the deshielding effects of the aromatic ring system and the adjacent sulfur atom.

The ¹³C NMR spectrum provides information on the carbon skeleton. The methyl carbon is expected in the upfield region (δ 15-20 ppm). The nitrile carbon (C≡N) appears around δ 115-120 ppm. pdx.edu The four carbons of the isothiazole ring would have distinct chemical shifts: C-3 (bearing the methyl group) and C-4 (bearing the nitrile group) would be quaternary carbons, while C-5 would be a methine carbon. Based on data from related benzo[d]isothiazole derivatives, the ring carbons are expected in the δ 110-160 ppm range. nih.govresearchgate.net

| Atom | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₃ | ¹H | 2.5 - 2.8 | singlet |

| H-5 | ¹H | 8.5 - 9.0 | singlet |

| CH₃ | ¹³C | 15 - 20 | quartet (coupled) |

| C-4 | ¹³C | ~110 | singlet (coupled) |

| C≡N | ¹³C | 115 - 120 | singlet (coupled) |

| C-5 | ¹³C | ~150 | doublet (coupled) |

| C-3 | ¹³C | ~160 | singlet (coupled) |

2D NMR experiments are essential for confirming the assignments made from 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For this compound, it would show a cross-peak connecting the methyl proton signal (δ ~2.6 ppm) to the methyl carbon signal (δ ~18 ppm), and another cross-peak linking the H-5 signal (δ ~8.7 ppm) to the C-5 carbon signal (δ ~150 ppm). nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) and is crucial for piecing together the molecular framework. mdpi.commeihonglab.com Key expected correlations would include:

The methyl protons (CH₃) showing correlation to the C-3 and C-4 carbons of the ring.

The ring proton (H-5) showing correlation to C-3 and C-4, as well as the nitrile carbon.

COSY (Correlation Spectroscopy): In this specific molecule, with no proton-proton coupling, a COSY spectrum would not show any cross-peaks, confirming the isolated nature of the two proton spin systems.

These combined 2D techniques provide an interlocking web of correlations that allows for the complete and unambiguous assignment of all proton and carbon signals. diva-portal.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. The electron impact (EI) mass spectrum of this compound (Molecular Formula: C₅H₄N₂S, Molecular Weight: 124.16 g/mol ) would be expected to show a distinct molecular ion peak (M⁺) at m/z = 124.

The fragmentation of thiazole and isothiazole rings is well-documented and often involves cleavage to form stable neutral molecules or radical cations. researchgate.netcapes.gov.br Expected fragmentation pathways for this compound could include:

Loss of HCN: Cleavage of the nitrile group and an adjacent ring carbon could lead to a fragment at m/z = 97.

Ring Cleavage: The isothiazole ring might fragment via the loss of acetylene (B1199291) (C₂H₂) or thioformyl (B1219250) radical (HCS•). researchgate.net Fragmentation of thiazole derivatives often involves the loss of NHCN and CH=C=S. researchgate.net

Loss of Methyl Radical: A peak corresponding to [M-15]⁺ at m/z = 109 from the loss of the methyl group is plausible.

The presence of sulfur would also give a characteristic isotopic pattern for the molecular ion, with a smaller M+2 peak at m/z = 126 (approximately 4.4% of the M⁺ peak) due to the natural abundance of the ³⁴S isotope. youtube.com

| m/z | Proposed Fragment Identity | Proposed Loss from M⁺ |

|---|---|---|

| 124 | [C₅H₄N₂S]⁺ (Molecular Ion) | - |

| 109 | [C₄HN₂S]⁺ | •CH₃ |

| 97 | [C₄H₃S]⁺ | HCN |

| 83 | [C₃H₃NS]⁺ | •C₂HN |

| 58 | [C₂H₂S]⁺ | C₃H₂N₂ |

X-ray Crystallography for Solid-State Structural Determination

To date, a publicly available crystal structure for this compound has not been reported. Searches of crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), did not return an entry for this specific compound. While crystallographic data exists for analogous structures, such as 1,3-Thiazole-4-carbonitrile, direct extrapolation of these findings to this compound is not scientifically rigorous due to the influence of the methyl group and the different heteroatom placement on the crystal packing.

Without experimental single-crystal X-ray diffraction data, the crystal system and space group of this compound cannot be determined. The crystal system classifies the crystal based on its lattice parameters (the lengths of the unit cell edges and the angles between them), while the space group describes the symmetry operations that leave the crystal structure unchanged. This information is foundational for a complete structural description.

For comparison, the related molecule 1,3-Thiazole-4-carbonitrile has been reported to crystallize in a specific system and space group, but these details cannot be assumed for this compound.

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces. For this compound, several types of interactions would be anticipated to play a role in its crystal packing.

π-π Stacking: The aromatic isothiazole ring suggests the possibility of π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, are a significant cohesive force in the crystals of many aromatic compounds. The geometry of such stacking can vary, from face-to-face to offset arrangements, and significantly impacts the electronic properties of the material. Analysis of related heterocyclic structures often reveals the presence of such interactions. For instance, in the crystal structure of 1,3-Thiazole-4-carbonitrile, weak π-π stacking interactions have been observed. nih.gov However, without a determined crystal structure for this compound, the existence and nature of π-π stacking remain unconfirmed.

Computational Chemistry and Theoretical Studies on 3 Methylisothiazole 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

A primary step in computational analysis is to find the most stable three-dimensional arrangement of atoms in the molecule, a process known as energy minimization or geometry optimization. This involves calculating the potential energy for different atomic arrangements until the lowest energy conformation is identified. For molecules with flexible bonds, a conformational analysis is performed to explore the various possible spatial arrangements (conformers) and their relative energies. This process helps in identifying the most likely shape the molecule will adopt under normal conditions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic properties. dergipark.org.tredu.krd A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. nih.gov

DFT calculations are commonly used to determine the energies of the HOMO and LUMO. researchgate.netmultidisciplinaryjournals.com For instance, studies on similar isothiazole (B42339) derivatives have utilized DFT methods to analyze their frontier orbitals. researchgate.net The HOMO-LUMO gap is a valuable descriptor in understanding the electronic transitions within a molecule. researchgate.net

| Computational Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. youtube.com | Indicates the ability to donate electrons (nucleophilicity). youtube.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. youtube.com | Indicates the ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. dergipark.org.tr | Relates to chemical reactivity, kinetic stability, and optical properties. dergipark.org.tredu.krd A smaller gap often implies higher reactivity. nih.gov |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study the interactions between orbitals within a molecule, providing a detailed picture of bonding and delocalization of electron density. uni-muenchen.dewikipedia.org It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org

For 3-methylisothiazole-4-carbonitrile, NBO analysis would reveal the nature of the bonds (e.g., sigma and pi bonds), the hybridization of the atoms, and the extent of electron delocalization from the methyl group and lone pairs on the nitrogen and sulfur atoms into the isothiazole ring and the nitrile group. This analysis provides a deeper understanding of the electronic factors contributing to the molecule's stability and reactivity. wisc.edu

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery and materials science, MD simulations can provide detailed insights into how a ligand, such as this compound, might interact with a biological target like a protein or a nucleic acid. plos.orgnih.gov

The simulation process involves setting up a system containing the ligand and the target molecule in a simulated environment (often including water to mimic biological conditions) and then calculating the forces between the atoms and their subsequent motions based on the principles of classical mechanics. mdpi.complos.org By analyzing the trajectory of the simulation, researchers can observe how the ligand binds to the target, the stability of the resulting complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. nih.gov This information is invaluable for understanding the mechanism of action of a molecule and for designing more potent and selective inhibitors. plos.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govconicet.gov.ar These models are built on the principle that the structure of a molecule dictates its activity or properties. conicet.gov.ar

The process involves calculating a set of numerical descriptors for each molecule that encode its structural, electronic, or physicochemical features. These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters. nih.govnih.gov Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates these descriptors to the observed activity or property. frontiersin.orgresearchgate.net

In the context of this compound and its derivatives, QSAR models could be developed to predict their biological activity, such as their efficacy as enzyme inhibitors or their antimicrobial potency. nih.govnih.govmdpi.com Calculated properties, including those derived from DFT (e.g., HOMO-LUMO gap, dipole moment) and NBO analysis (e.g., atomic charges, hyperconjugative energies), can be used as descriptors in these models. ijcce.ac.ir

By establishing a statistically significant correlation between these calculated properties and the experimentally determined biological activity of a set of related compounds, a predictive QSAR model can be generated. researchgate.net This model can then be used to estimate the activity of new, untested compounds, thereby prioritizing synthetic efforts and accelerating the discovery of molecules with enhanced biological activity. conicet.gov.ar The insights gained from the QSAR model can also help in understanding the key molecular features that are important for the desired biological effect. nih.gov

Applicability Domain and Model Reliability

In the development of robust Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogs, establishing the Applicability Domain (AD) and ensuring model reliability are critical steps for regulatory acceptance and practical application. nih.gov The AD defines the chemical space in which the model's predictions are considered reliable, preventing the extrapolation of results to compounds for which the model was not trained. mdpi.comresearchgate.net Model reliability, on the other hand, provides a quantitative measure of the model's predictive performance and stability. researchgate.net

The definition of a model's AD is a fundamental requirement, as predictions for chemicals that are structurally dissimilar to the training compounds are often unreliable. mdpi.com The characterization of the interpolation space is therefore a key aspect in defining the AD. mdpi.com Various methods can be employed to define the AD, broadly categorized into descriptor-based approaches. These methods help to delineate the boundaries of the chemical space covered by the training set.

One common approach is the Bounding Box method, which defines the AD based on the minimum and maximum values of each molecular descriptor used in the QSAR model. researchgate.net A new compound is considered to be within the AD if all its descriptor values fall within the ranges defined by the training set.

Another method involves calculating the leverage for each compound, which indicates its influence on the model. A Williams plot, which graphs standardized residuals versus leverage values, is a useful graphical tool for visualizing the AD. Compounds with leverage values higher than a defined threshold (h) are considered to be outside the AD, as they are influential points that may not be well-predicted by the model. The warning leverage (h) is calculated as:

h* = 3(k+1)/n

where 'n' is the number of training compounds and 'k' is the number of model parameters. nih.gov

To illustrate the concept of the Applicability Domain for a hypothetical QSAR model of this compound, consider the following data for a training set of related isothiazole derivatives.

Table 1: Descriptor Ranges for a Hypothetical QSAR Model of Isothiazole Derivatives

| Descriptor | Minimum Value | Maximum Value |

|---|---|---|

| Molecular Weight (MW) | 120.0 | 250.0 |

| LogP | 0.5 | 3.5 |

| Number of H-bond Donors | 0 | 2 |

| Number of H-bond Acceptors | 2 | 5 |

This table presents a hypothetical range of descriptor values for a training set used to build a QSAR model for isothiazole derivatives.

For a new this compound derivative to be within this model's AD, its calculated descriptor values must fall within the specified ranges.

Model reliability is assessed through rigorous internal and external validation procedures. Internal validation techniques, such as cross-validation (leave-one-out or leave-many-out), assess the robustness of the model. External validation, where the model is used to predict the activity of an independent set of compounds (test set), is crucial for evaluating its predictive power. researchgate.net

Several statistical metrics are used to quantify the reliability of a QSAR model. These include the coefficient of determination (R²), which measures the goodness of fit for the training set, the cross-validated coefficient of determination (Q²), and the predictive R² (R²pred) for the external test set. A reliable model is expected to have high values for R², Q², and R²pred, typically greater than 0.6, and a small difference between R² and Q². nih.gov

Table 2: Statistical Validation Parameters for a Hypothetical this compound QSAR Model

| Parameter | Value | Interpretation |

|---|---|---|

| R² | 0.91 | Excellent goodness of fit for the training set. |

| R²adj | 0.89 | Adjusted R² accounts for the number of descriptors. |

| Q² (LOO) | 0.85 | Good internal predictive ability. |

| R²pred | 0.82 | Strong predictive performance on an external test set. |

This table illustrates a set of ideal statistical parameters for a reliable and predictive QSAR model for this compound.

The combination of a well-defined applicability domain and robust statistical validation ensures that the computational models for this compound are scientifically sound and can be confidently used for predicting the activity of new, related compounds within the defined chemical space. nih.gov

Structure Activity Relationship Sar Studies of 3 Methylisothiazole 4 Carbonitrile Derivatives

Impact of Substituent Modifications on Biological Activities

The biological activity of derivatives of the isothiazole (B42339) core is significantly influenced by the nature and position of various substituents. Research has focused on modifying different parts of the molecule to establish a clear understanding of the chemical requirements for optimal activity. nih.gov

A closely related series of compounds, 3-methylthio-5-aryl-4-isothiazolecarbonitriles, has been the subject of SAR studies, providing valuable insights that are likely applicable to 3-methylisothiazole-4-carbonitrile derivatives. In these studies, the primary points of modification have been the substituent at the 5-position of the isothiazole ring and the nature of any linking chains. nih.gov

For instance, a study focusing on the antiviral properties of 3-methylthio-5-aryl-4-isothiazolecarbonitriles revealed that the nature of the aryl group at the 5-position plays a critical role in determining the spectrum and potency of antiviral activity. The lead compound in this series, 3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile (IS-50), which demonstrated a broad antipicornavirus spectrum, served as a model for further synthesis and investigation. nih.gov

The following table summarizes the antiviral activity of a selection of these derivatives against various human rhinovirus (HRV) serotypes, providing a clear illustration of the impact of substituent modifications.

| Compound ID | R Group at 5-position (via ether linkage to a phenyl group) | HRV 86 (Group A) IC₅₀ (µM) | HRV 39 (Group B) IC₅₀ (µM) | HRV 89 (Group B) IC₅₀ (µM) |

| IS-50 | Benzyl (B1604629) | >12.5 | 2.5 | 5 |

| 1 | 4-Fluorobenzyl | 5 | 1.25 | 2.5 |

| 2 | 4-Chlorobenzyl | 2.5 | 0.63 | 1.25 |

| 3 | 4-Bromobenzyl | 2.5 | 0.63 | 1.25 |

| 4 | 4-Nitrobenzyl | 1.25 | 0.63 | 1.25 |

| 5 | 4-Cyanobenzyl | >12.5 | 12.5 | >12.5 |

| 6 | 4-Methylbenzyl | 5 | 1.25 | 2.5 |

| 7 | 4-Methoxybenzyl | 5 | 2.5 | 5 |

Data sourced from a study on 3-methylthio-5-aryl-4-isothiazolecarbonitriles, which are structurally related to this compound. nih.gov

Further studies indicated that derivatives with a longer intermediate alkyl chain between two phenoxy rings exhibited good activity against Poliovirus 1 and ECHO 9. Specifically, a compound with a butyl group in this linker showed the lowest IC₅₀ against Coxsackie B1 and measles viruses. nih.gov In contrast, none of the tested compounds showed activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov

While specific studies on the positional isomerism of the methyl and cyano groups of this compound are not extensively documented in the available literature, the influence of substituent positioning is a well-established principle in medicinal chemistry. For thiazole (B1198619) derivatives, the reactivity and properties of the ring are known to be affected by the placement of substituents at the C-2, C-4, and C-5 positions. analis.com.my For example, the position of a methyl group on the thiazole ring can increase its basicity and nucleophilicity. analis.com.my It can be inferred that moving the methyl group from the 3-position to another position on the isothiazole ring, or shifting the carbonitrile group, would likely have a profound impact on the molecule's electronic distribution, steric profile, and ultimately its biological activity.

The electronic and steric properties of substituents are key determinants of the biological activity of isothiazole derivatives. In related heterocyclic systems like thiazoles, it has been observed that electron-withdrawing groups on a phenyl substituent can enhance anticancer activity. nih.gov

In the context of the antiviral 3-methylthio-5-aryl-4-isothiazolecarbonitriles, the introduction of various substituents on the benzyl group at the 5-position allows for an analysis of electronic effects. The data suggests that electron-withdrawing groups (e.g., chloro, bromo, nitro) on the phenyl ring can lead to potent antiviral activity against certain HRV serotypes. nih.gov For instance, the 4-nitrobenzyl derivative showed strong activity. nih.gov Conversely, the introduction of a bulky and electronically distinct cyano group on the benzyl moiety resulted in a significant loss of activity. nih.gov This highlights a delicate balance of electronic and steric factors that govern the interaction of these molecules with their biological targets.

Mechanistic Insights into Structure-Activity Relationships

Preliminary mechanistic studies on a closely related and highly active compound, 3-methylthio-5-phenyl-4-isothiazolecarbonitrile, have provided initial insights into its mode of action. It was found that this compound likely exerts its antiviral effect by targeting an early event in the replication cycle of poliovirus type 1. nih.gov This suggests that the isothiazole scaffold may interfere with viral entry, uncoating, or the initial stages of viral genome replication. However, the precise molecular target and the specific interactions that underpin this activity are yet to be fully elucidated. The SAR data, which points to the importance of the substituent at the 5-position, suggests that this part of the molecule is likely involved in critical binding interactions with the biological target.

Computational Approaches to SAR Elucidation

While specific computational studies on this compound were not found, computational methods are widely used to rationalize the SAR of related heterocyclic compounds and to guide the design of new derivatives. researchgate.netnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations are instrumental in this regard.

For other thiazole derivatives, molecular docking studies have been employed to predict the binding modes of these compounds within the active sites of their target enzymes. researchgate.netnih.gov These studies can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that are essential for biological activity. For example, in the development of thiazole-based inhibitors, docking has helped to understand how different substituents contribute to binding affinity and selectivity. nih.gov Such computational approaches could be invaluable in further exploring the SAR of this compound derivatives, helping to refine the design of more potent and selective antiviral or other therapeutic agents.

Biological Activity and Mechanistic Investigations of 3 Methylisothiazole 4 Carbonitrile Derivatives

Anticancer and Antiproliferative Activities

Derivatives based on the 3-methylisothiazole-4-carbonitrile core structure have demonstrated notable potential as anticancer agents. Research has focused on their ability to inhibit the growth of various cancer cell lines, trigger apoptosis, and circumvent the challenge of multidrug resistance.

Inhibition of Cancer Cell Proliferation (e.g., HepG2, MCF-7, LoVo, MV4-11, HCT-116)

A range of 3-methylisothiazole (B110548) derivatives has been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. For instance, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have shown significant antiproliferative activity. nih.gov One of the most active compounds from this series, 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide, displayed potent activity against multiple cancer cell lines. nih.gov Notably, this compound exhibited almost two times lower activity towards the non-cancerous MCF-10A cell line, suggesting a degree of selectivity for cancer cells. nih.gov

The antiproliferative effects are often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population. Studies on various derivatives have yielded a range of IC₅₀ values, indicating that structural modifications significantly influence cytotoxic potency. For example, derivatives with a methoxy (B1213986) group at the meta-position of a phenyl ring demonstrated 1.5 to 2 times higher antiproliferative activity than the unsubstituted phenyl derivative. nih.gov The cytotoxic activity of several derivatives has been tested against cell lines such as the colon carcinoma HCT-116 and breast cancer MCF-7. mdpi.com

Table 1: Antiproliferative Activity of Selected Isothiazole (B42339) Derivatives

This table is interactive. Click on the headers to sort the data.

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide | LoVo | >3.95 | nih.gov |

| 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide | LoVo/DX | >5.41 | nih.gov |

| 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide | MCF-7 | >1.98 | nih.gov |

| 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide | MV4-11 | >2.50 | nih.gov |

| Compound 7 (3-OMe) | LoVo | 20.32 | nih.gov |

| Compound 7 (3-OMe) | LoVo/DX | 21.34 | nih.gov |

| Compound 7 (3-OMe) | MCF-7 | 15.54 | nih.gov |

| Compound 7 (3-OMe) | MV4-11 | 20.91 | nih.gov |

| Compound 8 (unsubstituted phenyl) | LoVo | 30.21 | nih.gov |

| Compound 8 (unsubstituted phenyl) | LoVo/DX | 38.67 | nih.gov |

| Compound 8 (unsubstituted phenyl) | MCF-7 | 26.54 | nih.gov |

| Compound 8 (unsubstituted phenyl) | MV4-11 | 37.81 | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase)

Beyond simply inhibiting proliferation, some heterocyclic compounds, including chalcone (B49325) derivatives, have been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov A key mechanism contributing to the anticancer effect of these compounds is their ability to interfere with the normal progression of the cell cycle. nih.gov Specifically, several studies have reported that treatment with certain derivatives leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This arrest prevents the cells from dividing and can subsequently trigger apoptotic pathways. nih.gov For example, flow cytometric analysis has been used to demonstrate a significant G2/M arrest in cancer cell lines following treatment with such compounds. nih.govresearchgate.net This effect is often dose- and time-dependent. nih.gov

Overcoming Multidrug Resistance in Cancer Cell Lines

A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. mdpi.comfrontiersin.org One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell. mdpi.comunipi.it

Research into 3-methylisothiazole derivatives has shown their potential to overcome P-gp-dependent resistance. nih.gov The effectiveness of these compounds against resistant cell lines is often evaluated by calculating a resistance index (RI), which is the ratio of the IC₅₀ value for the resistant cell line to that of the sensitive parent cell line. nih.gov RI values between 0 and 2 typically indicate that the cells are sensitive to the compound. nih.gov Studies on N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid demonstrated that all tested compounds were able to overcome the P-gp-dependent resistance in the LoVo/DX colon cancer cell line, with all compounds showing an RI below 2. nih.gov This suggests that these derivatives are not substrates for P-gp or may even inhibit its function, thus representing a promising strategy for treating resistant cancers. nih.govunipi.it

Modulation of Kinase Activity (e.g., IGF1R, MEK1/2, CDK9, PfPKA)

The isothiazole nucleus is a component of some compounds designed as kinase inhibitors. nih.gov Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. Tyrosine kinase inhibitors, for example, are an important class of anticancer drugs. nih.govunipi.it While direct modulation of kinases like IGF1R, MEK1/2, or CDK9 by this compound derivatives is an area of ongoing investigation, the broader class of isothiazole derivatives includes promising tyrosine kinase inhibitors with antineoplastic activity. nih.gov For instance, the thienopyrimidine moiety, which can be combined with other heterocyclic structures, has been studied for its ability to suppress protein kinase families. nih.gov The development of pyrazolo[3,4-d]pyrimidine derivatives as tyrosine kinase inhibitors that can also reverse P-gp-mediated MDR highlights the potential of targeting kinases to overcome drug resistance. unipi.itresearchgate.net

DNA Binding Studies

Another mechanism through which anticancer agents can exert their effect is by interacting directly with DNA, leading to damage and subsequent cell death. nih.gov Studies on related heterocyclic compounds, such as furan-thiazole hybrids and 1,3,4-oxadiazole/thiadiazole derivatives, have explored their DNA binding capabilities. nih.govnih.gov Techniques like UV-vis absorption spectroscopy and fluorescence studies with probes can reveal the nature of this interaction. nih.gov For example, a hyperchromic shift in the DNA absorption band upon addition of a compound can indicate DNA damage. nih.gov Some small, planar heteroaromatic compounds have been found to bind to the minor groove of DNA. nih.gov While specific DNA binding studies on this compound itself are not detailed in the provided context, the broader class of thiazole-containing compounds has been shown to exert antitumor properties through DNA binding. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

In addition to their anticancer potential, thiazole (B1198619) and isothiazole derivatives are recognized for their broad-spectrum antimicrobial activities. derpharmachemica.comnih.govresearchgate.net These compounds have been investigated for their efficacy against various pathogens, including bacteria and fungi.

The synthesis of novel 4-methylthiazole (B1212942) and 4-thiazolidinone (B1220212) derivatives has been pursued to develop new antimicrobial agents to combat drug resistance. nih.govbohrium.com The antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies have shown that derivatives of 4-amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-carbonitrile exhibit moderate antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. derpharmachemica.com These compounds also demonstrated moderate antifungal activity against species like Aspergillus flavus and Aspergillus niger. derpharmachemica.com Similarly, other thiazolidinone derivatives have shown promising results against a panel of bacterial and fungal strains, in some cases exceeding the activity of reference drugs. nih.govresearchgate.net The search for new antimicrobial agents is driven by the need to overcome increasing resistance to existing drugs. bohrium.com

Activity Against Bacterial Strains (e.g., E. Coli, Xanthomonas oryzae pv. oryzae)

While the broader class of isothiazole derivatives is recognized for its diverse biological activities, including antibacterial properties, specific research focusing on the efficacy of this compound derivatives against bacterial strains such as Escherichia coli and the plant pathogen Xanthomonas oryzae pv. oryzae is not extensively detailed in the reviewed literature. The general antimicrobial potential of the isothiazole scaffold continues to drive research into new derivatives for various applications. researchgate.net

Antiviral Activity (e.g., HIV-1, HIV-2, Picornaviruses, Measles Virus)

Derivatives of isothiazole-4-carbonitrile (B1581028) have demonstrated notable efficacy as antiviral agents, with significant findings in the inhibition of human immunodeficiency virus (HIV) and human rhinoviruses (HRV), a major cause of the common cold.

A series of 3,4,5-trisubstituted isothiazoles has been evaluated for activity against HIV-1 and HIV-2. google.com Among the tested compounds, those featuring a 4-isothiazolecarbonitrile structure were identified as potent inhibitors. For instance, 3-mercapto-5-phenyl-4-isothiazolecarbonitrile was found to inhibit the replication of both HIV-1 (IIIB strain) and HIV-2 (ROD strain). google.com Further modifications led to the synthesis of derivatives with enhanced activity. google.com

Table 1: Anti-HIV Activity of Isothiazole-4-carbonitrile Derivatives

| Compound Name | Virus Target | EC₅₀ (µg/mL) |

|---|---|---|

| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | 7.8 google.com |

| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-2 (ROD) | 9.7 google.com |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | 13.6 google.com |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | HIV-2 (ROD) | 17.4 google.com |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-1 (IIIB) | 15.2 google.com |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-2 (ROD) | 13.4 google.com |

In the realm of picornaviruses, a study of 3-methylthio-5-aryl-4-isothiazolecarbonitriles revealed significant anti-rhinovirus activity. Derivatives with bulky substituents on the phenyl ring were the most effective. researchgate.net Specifically, the O-Bn substituted compound IS-50 demonstrated broad activity, reducing the cytopathic effects of 88% of the tested rhinovirus serotypes. Another derivative, IS-44, which contains an O-Ts group, acted as a specific inhibitor of group B rhinovirus serotypes. researchgate.net Mechanistic studies suggest that IS-44 may inhibit viral attachment to cellular receptors by inducing a conformational change in the viral capsid. researchgate.net

Furthermore, patent literature indicates that isothiazole-4-carbonitrile derivatives are among the classes of compounds considered for the treatment of other viral infections, including the measles virus, suggesting a broader potential for these molecules as antiviral therapeutics. google.com

Anti-inflammatory Potential

Certain isothiazole-4-carbonitrile derivatives and related compounds have been investigated for their anti-inflammatory properties. This activity is often linked to their ability to modulate the production of key signaling molecules involved in the inflammatory cascade.

Modulation of Cytokine Production

A primary mechanism for the anti-inflammatory effects of these compounds is their ability to modulate cytokine production. Research into related structures, such as 5-Amino-3-phenyl-isothiazole-4-carbonitrile, highlights their potential to reduce levels of tumor necrosis factor-alpha (TNF-α). TNF-α is a critical pro-inflammatory cytokine involved in systemic inflammation and the pathogenesis of autoimmune diseases like rheumatoid arthritis. By decreasing the production of such cytokines, these compounds can mitigate the inflammatory response, as demonstrated in preclinical models of inflammatory disease where they led to a reduction in joint inflammation. This targeted modulation of cytokine pathways underscores the therapeutic potential of isothiazole-4-carbonitrile derivatives as anti-inflammatory agents.

Other Noteworthy Biological Activities (e.g., Antimalarial)

Beyond their antiviral and anti-inflammatory potential, derivatives of isothiazole-4-carbonitrile are being explored for other therapeutic applications, most notably as antimalarial agents. The search for new drugs to combat malaria, caused by parasites of the Plasmodium genus, is a global health priority.

Isothiazole derivatives have been identified as a class of compounds with potential activity against Plasmodium falciparum, the most virulent species causing malaria in humans. Computational studies, such as the development of Quantitative Structure-Activity Relationship (QSAR) models, have been employed to predict the antimalarial potency of isothiazole derivatives, indicating that this chemical scaffold is a promising starting point for the design of new inhibitors. The inclusion of these compounds in screening programs and computational models signifies their recognition as a viable chemical class for the development of novel antimalarial drugs. researchgate.net

Pharmaceutical and Agrochemical Applications of 3 Methylisothiazole 4 Carbonitrile

Development of Novel Therapeutic Agents

The isothiazole (B42339) nucleus is a cornerstone in the development of new pharmaceuticals, with derivatives being investigated for a wide array of conditions. researchgate.netmedwinpublishers.com Compounds incorporating this ring system have been successfully developed as antipsychotics, antivirals, and anti-inflammatories, demonstrating the versatility of the scaffold in drug design. rsc.orgmedwinpublishers.com

The isothiazole ring is a key component in several therapeutic agents and drug candidates. Its derivatives have shown promise in treating a variety of diseases, including Alzheimer's disease, and have been investigated as anti-inflammatory, anticonvulsant, and serine protease inhibitor agents. chemicalbook.commedwinpublishers.com For instance, certain derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have been noted for their antiviral and anti-inflammatory actions. medwinpublishers.com The antipsychotic drug Ziprasidone contains an isothiazole fused to a benzene ring, highlighting the scaffold's importance in central nervous system therapeutics. medwinpublishers.com

Furthermore, research into N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives has revealed significant antiproliferative activity against various cancer cell lines, including human colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7). nih.gov This indicates that modifications of the 3-methylisothiazole (B110548) core are a promising avenue for the development of new anticancer compounds. nih.gov

Table 1: Examples of Biologically Active Isothiazole Derivatives

| Compound Class | Therapeutic Area | Notable Activity |

|---|---|---|

| 5-Amino-3-methyl-4-isothiazolecarboxylic acid derivatives | Antiviral, Anti-inflammatory | Exhibit noteworthy immunotropic, antiviral, and anti-inflammatory properties. medwinpublishers.com |

| Naphtha[1,2-d]isothiazole acetic acid derivatives | Diabetic Complications | Act as novel aldose reductase (ALR2) inhibitors, effective against cataract development in rats. medwinpublishers.com |

| Benzoylamine-3-methyl-4-isothiazolecarboxamide (Denotivir) | Antiviral | Used against herpes virus infections, also possesses anti-inflammatory and immunotropic activity. medwinpublishers.com |

Optimizing the therapeutic potential of isothiazole-based compounds involves structural modifications to enhance activity and selectivity. The isothiazole heterocycle can protect a molecule from enzymatic degradation, potentially extending its duration of action and allowing for less frequent administration. thieme-connect.com The development of new synthetic methods allows for the creation of diverse libraries of isothiazole derivatives, which can be screened for improved biological activity. For example, the synthesis of 4-arylisothiazoles has led to the discovery of inhibitors that prevent the detoxification of isothiazole-containing fungicides, thereby enhancing their efficacy. thieme-connect.com This principle of synergistic action and resistance mitigation is a key strategy in optimizing isothiazole-based agents.

Agrochemical Development

In agriculture, isothiazole and its derivatives are crucial for developing agents that protect crops from various pests and diseases. nih.govmdpi.com Their low toxicity profile combined with strong biological activity makes them attractive candidates for green pesticide research. nih.gov The ability to make diverse structural modifications to the isothiazole ring allows for the creation of a wide range of pesticides with broad-spectrum effectiveness. nih.gov

Isothiazole derivatives are well-established as potent fungicides. researchgate.netrsc.org Notably, 3,4-dichloroisothiazoles not only possess direct antifungal activity but can also induce systemic acquired resistance (SAR) in plants, enhancing their natural defenses against subsequent pathogen attacks. nih.govnih.gov This dual mode of action is highly valuable for integrated pest management.

Research has focused on creating hybrid molecules that combine the isothiazole scaffold with other fungicidally active groups. For instance, a series of novel strobilurin analogues based on a 3,4-dichloroisothiazole structure were synthesized and showed broad-spectrum fungicidal activity against various plant pathogens. scispace.com Similarly, novel isothiazole-thiazole derivatives have been developed that exhibit excellent activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. nih.govresearchgate.net One particular compound from this class, designated 6u, demonstrated exceptionally high fungicidal activity, with EC₅₀ values of 0.046 mg L⁻¹ against P. cubensis and 0.20 mg L⁻¹ against P. infestans in vivo. nih.gov

Table 2: In Vivo Fungicidal Activity of Isothiazole-Thiazole Derivatives Against Oomycetes